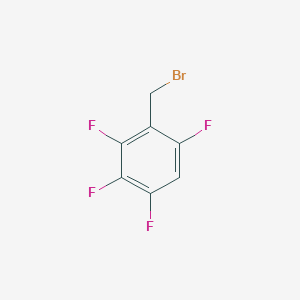
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene: is an organofluorine compound characterized by the presence of a bromomethyl group attached to a tetrafluorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,4,5-tetrafluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted tetrafluorobenzene.
科学研究应用
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms on the benzene ring further enhances the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- Bromomethane
Comparison
Compared to other bromomethyl-substituted compounds, 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination significantly alters its chemical properties, such as increasing its lipophilicity and metabolic stability, making it more suitable for applications in pharmaceuticals and material science .
属性
CAS 编号 |
53001-72-2 |
|---|---|
分子式 |
C7H3BrF4 |
分子量 |
243.00 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,3,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 |
InChI 键 |
AUZMLJKBTSGBDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)F)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


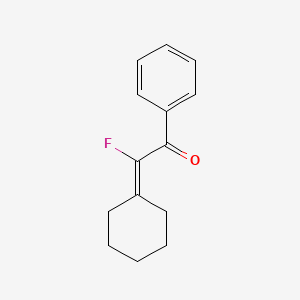
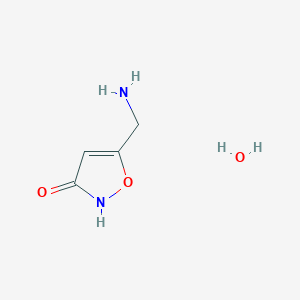
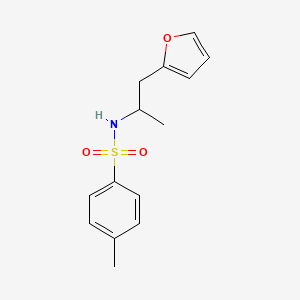
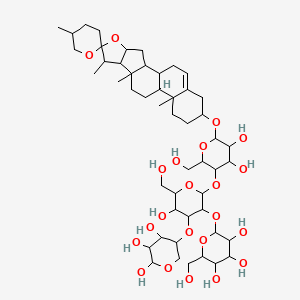
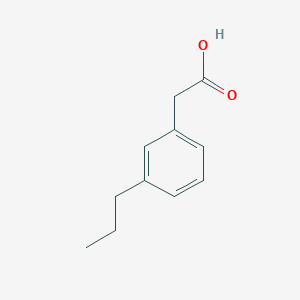
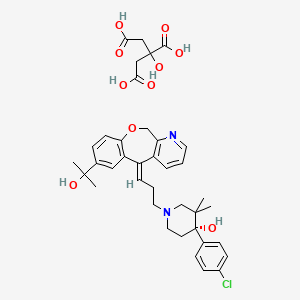

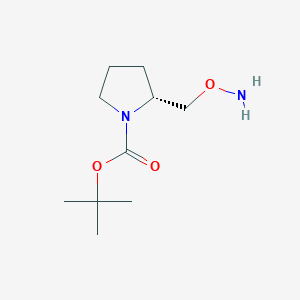
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

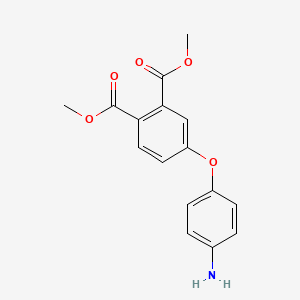
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
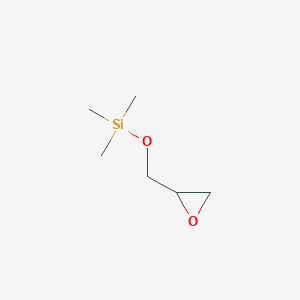
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
